molecular formula C8H9N3O2 B11911179 6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 15199-05-0

6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B11911179
CAS No.: 15199-05-0
M. Wt: 179.18 g/mol
InChI Key: OIBUUQWRIGBCOA-UHFFFAOYSA-N
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Description

6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization and acetylation steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrimidines.

Scientific Research Applications

6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific acetyl group and the particular arrangement of nitrogen atoms in the pyrrolopyrimidine ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

15199-05-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-acetyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3O2/c1-5(12)11-2-6-7(3-11)9-4-10-8(6)13/h4H,2-3H2,1H3,(H,9,10,13)

InChI Key

OIBUUQWRIGBCOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C1)N=CNC2=O

Origin of Product

United States

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